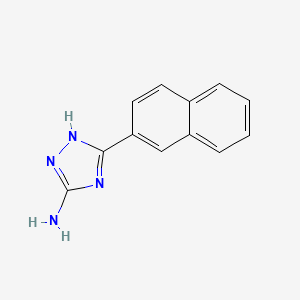

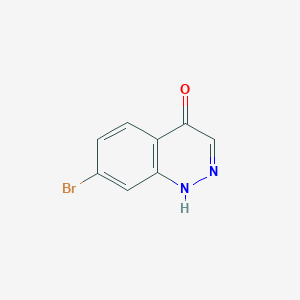

7-Bromocinnolin-4(1h)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromocinnolin-4(1h)-one is a chemical compound with the molecular formula C8H5BrN2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of anhydrous sodium carbonate and dichloro [1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) in water monomer and 1,2-dimethoxyethane at 80°C for 4 hours . The second step involves the use of palladium diacetate, dicyclohexyl (2’,4’,6’-triisopropyl-[1,1’-bi-phenyl]-2-yl)phosphane, and anhydrous potassium acetate in 1,4-dioxane at 75°C for 1.5 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of this compound consists of 11 heavy atoms, 10 of which are aromatic . The structure has no rotatable bonds, 2 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.0 . It is predicted to have a melting point of 279-281°C, a boiling point of 370.7±22.0°C, and a density of 1.705±0.06 g/cm3 . It is a solid at room temperature and is brown in color .Applications De Recherche Scientifique

Chemoproteomic Characterization

7-Bromocinnolin-4(1H)-one derivatives have been explored for their potential in chemoproteomic studies. Notably, research on quinolin-2(1H)-one inhibitors, which have structural similarities to this compound, has highlighted their potency and selectivity as bromodomain inhibitors. These compounds, due to their chemical stability, are suitable for affinity capture experiments, which are crucial in the selective drug action targeting bromodomains, an essential element in the control of gene expression in eukaryotes (Wu et al., 2014).

Synthesis of Anticoccidial Drugs

The synthesis process of Halofuginone hydrobromide, an effective drug against Eimeria species in poultry, involves intermediates structurally related to this compound. This process, which includes several reaction steps starting from 7-bromo-6-chloroquinazolin-4(3H)-one, demonstrates the compound's significance in creating veterinary pharmaceuticals with substantial anti-coccidial properties (Zhang, Yao, & Liu, 2017).

Development of Bromodomain Inhibitors

In the realm of cancer research, derivatives similar to this compound have been developed as bromodomain inhibitors, particularly targeting Bromodomain-containing protein 4 (BRD4). These compounds, including indazole-4,7-dione derivatives, have shown promise in inhibiting the proliferation of cancer cells, suggesting the potential of this compound related structures in oncological therapeutics (Yoo et al., 2018).

Catalytic Applications in Organic Synthesis

The compound has been studied for its utility in catalytic reactions. Research involving 3-bromocinnoline, a related structure, showed its effectiveness in producing various organic compounds, demonstrating the versatility of this compound in synthetic chemistry (Ames & Bull, 1982).

Exploring New Antimicrobial Agents

Research on this compound derivatives has also ventured into the synthesis of compounds with significant antimicrobial properties. Studies have demonstrated the potential of these compounds in creating new antibacterial and antifungal agents, highlighting their role in addressing antimicrobial resistance (Bhat, Shalla, & Dongre, 2015).

Mécanisme D'action

Target of Action

It’s known that the compound is aCYP1A2 inhibitor . Cytochrome P450 1A2 (CYP1A2) is an important enzyme in the body, primarily responsible for the metabolism of drugs and other xenobiotics .

Mode of Action

As a CYP1A2 inhibitor, 7-Bromocinnolin-4(1h)-one likely interacts with the CYP1A2 enzyme, potentially altering its activity. This interaction could lead to changes in the metabolism of certain substances within the body

Biochemical Pathways

Given its role as a cyp1a2 inhibitor, it can be inferred that it may influence drug metabolism pathways in the body .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and blood-brain barrier permeability . The compound’s log P values indicate its lipophilicity, which can impact its distribution within the body .

Result of Action

As a cyp1a2 inhibitor, it could potentially affect the metabolism of drugs and other substances within the body .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein, a major drug transporter, suggesting that it may have good bioavailability . It is also known to inhibit CYP1A2, an important enzyme in drug metabolism .

Molecular Mechanism

It is known to bind to biomolecules and inhibit the enzyme CYP1A2

Metabolic Pathways

Propriétés

IUPAC Name |

7-bromo-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMGNXHYRVJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2375160.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)